molecular formula C27H46O5 B1170051 2-Methoxy-3-Amino-6-Methylpyridine CAS No. 186413-79-3

2-Methoxy-3-Amino-6-Methylpyridine

Cat. No.: B1170051
CAS No.: 186413-79-3
InChI Key:
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Description

2-Methoxy-3-Amino-6-Methylpyridine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-Amino-6-Methylpyridine typically involves the reaction of 2-methoxypyridine with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the coupling process. The reaction conditions include maintaining a temperature range of 50-100°C and using solvents like methanol or dimethyl sulfoxide (DMSO) to dissolve the reactants .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-Amino-6-Methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methoxy-3-Amino-6-Methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-Amino-6-Methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

    2-Amino-6-Methylpyridine: Shares a similar structure but lacks the methoxy group.

    2-Methoxy-6-Methylpyridine: Similar but lacks the amino group.

    3-Amino-6-Methylpyridine: Similar but lacks the methoxy group.

Uniqueness: 2-Methoxy-3-Amino-6-Methylpyridine is unique due to the presence of both methoxy and amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

186413-79-3

Molecular Formula

C27H46O5

Molecular Weight

0

Origin of Product

United States

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